![molecular formula C10H9N3O B1408382 2-(Pyridin-4-yloxy)pyridin-3-amine CAS No. 1935288-80-4](/img/structure/B1408382.png)
2-(Pyridin-4-yloxy)pyridin-3-amine
Overview
Description
Synthesis Analysis
- Step 2 : Condensation of the intermediates with various 2-aminopyridines yields the final 2-(Pyridin-4-yloxy)pyridin-3-amine compounds .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring (with a substituent at position 4) linked to another pyridine ring (with an oxygen atom at position 3). The presence of the pyridin-4-yloxy moiety imparts unique properties to the molecule .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Further studies are needed to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor Activity
Compounds with pyridin-oxy groups have been designed and synthesized with inhibitory activity against various cancer cell lines, suggesting potential use in cancer therapy .
COX-2 Inhibition
Derivatives of pyridin-amines have been evaluated for their potency and selectivity as COX-2 inhibitors, which could be useful in developing anti-inflammatory drugs .
Analgesic Effects
Some pyridin-amines have shown suitable scaffold properties for COX-1/2 inhibition, indicating potential applications in pain management .
Antifibrotic Activity
Novel heterocyclic compounds with pyridin groups have been investigated for their anti-fibrotic activity, which could be beneficial in treating fibrotic diseases .
Antidiabetic Activity
Compounds with pyridine structures have been associated with blood glucose reduction, hinting at possible applications in diabetes management .
Antibacterial and Antifungal Activity
Pyrimidin-aminophenyl-amide derivatives with pyridin groups have shown biological activities against various bacterial and fungal species, suggesting their use as antimicrobial agents .
Mechanism of Action
2-(Pyridin-4-yloxy)pyridin-3-amine may interact with specific biological targets. Notably, it has been evaluated as a selective inhibitor of cyclooxygenase-2 (COX-2). Docking studies suggest that it binds well to the COX-2 active site, forming hydrogen bonds with key residues. Its potency against COX-2 makes it a promising candidate for anti-inflammatory therapy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-4-yloxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAYQUGWNYTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yloxy)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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